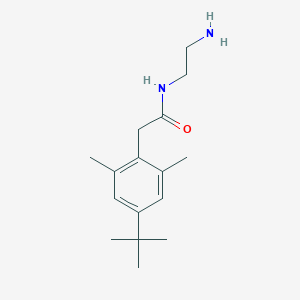

2''-Amino-2''-deoxyarbekacin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

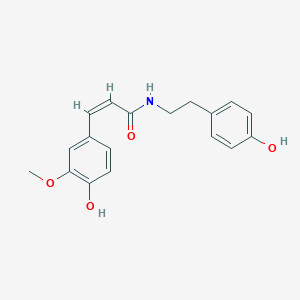

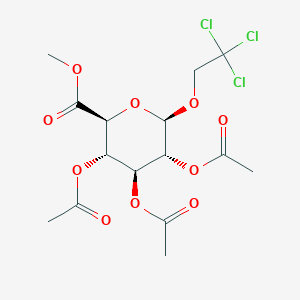

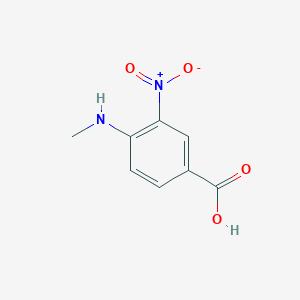

2''-Amino-2''-deoxyarbekacin is a synthetic aminoglycoside antibiotic that belongs to the family of arbekacin derivatives. It is a potent bactericidal agent that is commonly used in the treatment of various bacterial infections. The purpose of

Mecanismo De Acción

The mechanism of action of 2''-Amino-2''-deoxyarbekacin involves the binding of the antibiotic to the bacterial ribosome. The binding interferes with the protein synthesis process, leading to the inhibition of bacterial growth. The antibiotic also causes the misreading of the genetic code, which results in the production of non-functional proteins.

Efectos Bioquímicos Y Fisiológicos

The use of 2''-Amino-2''-deoxyarbekacin has been associated with several biochemical and physiological effects. The antibiotic has been shown to cause nephrotoxicity and ototoxicity in some patients. The mechanism of toxicity is thought to be related to the accumulation of the antibiotic in the renal and auditory tissues. The antibiotic has also been shown to cause neuromuscular blockade, which can lead to respiratory failure.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2''-Amino-2''-deoxyarbekacin in lab experiments is its potent antibacterial activity. The antibiotic is effective against a wide range of bacteria, including multidrug-resistant strains. However, the use of the antibiotic is limited by its toxicity and potential for inducing neuromuscular blockade. The antibiotic is also relatively expensive, which can limit its use in some research settings.

Direcciones Futuras

The future directions for research on 2''-Amino-2''-deoxyarbekacin include the development of new synthetic methods for the production of the antibiotic. The development of new formulations of the antibiotic that minimize toxicity and improve efficacy is also an area of active research. The use of the antibiotic in combination with other antibiotics to enhance efficacy and reduce toxicity is also an area of interest. Finally, the use of the antibiotic in the treatment of bacterial infections in animal models and humans is an area of ongoing research.

Conclusion

In conclusion, 2''-Amino-2''-deoxyarbekacin is a potent antibiotic that is effective against a wide range of bacterial infections. The antibiotic has been extensively studied for its antibacterial properties, mechanism of action, and biochemical and physiological effects. The use of the antibiotic is limited by its toxicity and potential for inducing neuromuscular blockade. However, ongoing research is focused on the development of new synthetic methods, formulations, and combinations to improve the efficacy and reduce toxicity of the antibiotic.

Métodos De Síntesis

The synthesis of 2''-Amino-2''-deoxyarbekacin involves the reaction of arbekacin with ammonia in the presence of a reducing agent. The reaction takes place under mild conditions and yields a pure product. The purity of the product can be increased by using different chromatography techniques.

Aplicaciones Científicas De Investigación

2''-Amino-2''-deoxyarbekacin has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The antibiotic has also been used in the treatment of infections caused by multidrug-resistant bacteria.

Propiedades

Número CAS |

147920-22-7 |

|---|---|

Nombre del producto |

2''-Amino-2''-deoxyarbekacin |

Fórmula molecular |

C22H45N7O9 |

Peso molecular |

551.6 g/mol |

Nombre IUPAC |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |

InChI |

InChI=1S/C22H45N7O9/c23-4-3-12(31)20(34)29-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-15(28)14(27)16(32)13(7-30)36-22/h8-19,21-22,30-33H,1-7,23-28H2,(H,29,34)/t8-,9+,10-,11+,12-,13+,14+,15+,16+,17-,18+,19-,21+,22+/m0/s1 |

Clave InChI |

RNGSOMJZBMQKAG-HJKCZAIBSA-N |

SMILES isomérico |

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)N)NC(=O)[C@H](CCN)O)N)N |

SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)N)NC(=O)C(CCN)O)N)N |

SMILES canónico |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)N)NC(=O)C(CCN)O)N)N |

Otros números CAS |

147920-22-7 |

Sinónimos |

2''-amino-2''-deoxyarbekacin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propanol, 1-[(2-hydroxyethyl)thio]-](/img/structure/B119385.png)

![N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide](/img/structure/B119396.png)